Vinflunine Ditartrate

Catalog No.
S548493
CAS No.
194468-36-5
M.F
C53H66F2N4O20
M. Wt
1117.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinflunine Ditartrate

CAS Number

194468-36-5

Product Name

Vinflunine Ditartrate

IUPAC Name

bis((2R,3R)-2,3-dihydroxybutanedioic acid);methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

Molecular Formula

C53H66F2N4O20

Molecular Weight

1117.1 g/mol

InChI

InChI=1S/C45H54F2N4O8.2C4H6O6/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44;2*5-1(3(7)8)2(6)4(9)10/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t26-,27+,36-,37+,38+,42+,43+,44-,45-;2*1-,2-/m011/s1

InChI Key

YIHUEPHBPPAAHH-IIQAEXPMSA-N

SMILES

Array

Synonyms

4'-Deoxy-20',20'-difluoro-5'-norvincaleukoblastine ditartrate; 20',20'-Difluoro-3',4'-dihydrovinorelbine ditartrate; BMS 710485

Canonical SMILES

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC[C@@]12C=CCN3C1[C@]4(CC3)C([C@](C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

The exact mass of the compound Vinflunine ditartrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Secologanin Tryptamine Alkaloids - Vinca Alkaloids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Vinflunine ditartrate is a third-generation, bifluorinated semisynthetic vinca alkaloid widely procured as a microtubule-destabilizing agent [1]. Structurally distinct due to the selective introduction of two fluorine atoms at the 20' position of the catharanthine moiety, it offers a fundamentally different target binding profile compared to classic vinca alkaloids [1]. For industrial and laboratory procurement, specifying the ditartrate salt rather than the free base is critical; the ditartrate form ensures the high aqueous solubility and shelf-stability required for reproducible in vivo dosing, intravenous formulation development, and consistent analytical benchmarking [2].

Substituting vinflunine ditartrate with its unfluorinated parent compound, vinorelbine, fundamentally compromises multidrug resistance (MDR) modeling, as vinorelbine is a significantly stronger substrate for P-glycoprotein (P-gp) efflux pumps and induces higher neurotoxicity[1]. Furthermore, attempting to procure and utilize vinflunine free base instead of the ditartrate salt introduces severe processability bottlenecks; the free base lacks the necessary aqueous solubility for standard physiological buffers, leading to unpredictable precipitation, inconsistent bioavailability, and the forced use of undesirable organic excipients during formulation [2]. Procurement of the exact ditartrate salt is therefore mandatory for high-fidelity MDR research and stable injectable drug development.

Aqueous Solubility and Formulation Processability: Ditartrate Salt vs. Free Base

The ditartrate salt of vinflunine is specifically engineered to maximize aqueous solubility, a critical parameter for intravenous formulation and reproducible preclinical dosing [1]. While the free base exhibits poor aqueous solubility that necessitates harsh organic solvents for dissolution, the ditartrate form readily dissolves in standard aqueous buffers, ensuring immediate processability for liquid formulations [1].

Evidence DimensionAqueous processability and solubility
Target Compound DataHighly soluble in aqueous media, suitable for direct IV formulation
Comparator Or BaselineVinflunine free base (poorly soluble, requires organic excipients)
Quantified DifferenceOrders of magnitude improvement in aqueous solubility and formulation stability
ConditionsStandard physiological buffers and formulation vehicles

Procuring the ditartrate salt eliminates the need for complex, solvent-heavy solubilization steps, ensuring immediate compatibility with standard in vivo dosing protocols and scalable manufacturing.

Overcoming MDR: P-glycoprotein Efflux Resistance vs. Vinorelbine

The introduction of two fluorine atoms in vinflunine significantly reduces its affinity for P-glycoprotein (P-gp) efflux pumps compared to its parent compound, vinorelbine . In vitro assays demonstrate that vinflunine induces far less P-gp-mediated drug resistance, maintaining efficacy in atypical multidrug-resistant human tumor cell lines where vinorelbine is rapidly effluxed and rendered ineffective .

Evidence DimensionP-gp mediated resistance induction and efflux affinity
Target Compound DataWeak inducer of P-gp resistance; low efflux rate
Comparator Or BaselineVinorelbine (strong inducer of P-gp resistance; high efflux rate)
Quantified DifferenceSignificantly lower cross-resistance in P-gp overexpressing sublines
ConditionsP-gp-overexpressing multidrug-resistant human tumor sublines

Buyers developing therapies for multidrug-resistant cancers must select vinflunine over vinorelbine to bypass P-gp efflux mechanisms and achieve reliable cytotoxicity in resistant models.

Modulated Tubulin Affinity and Reduced Neurotoxicity vs. Vincristine

Vinflunine ditartrate exhibits a 3- to 16-fold lower overall binding affinity for tubulin compared to vinorelbine, and significantly lower affinity than the class benchmark vincristine [1]. This highly reversible binding dynamic translates directly to reduced axonal transport impairment; while vincristine causes severe peripheral neuropathy and chronic C-fiber dysfunction, vinflunine demonstrates a highly favorable safety profile with only mild, reversible effects [2].

Evidence DimensionTubulin binding affinity and neurotoxic potential
Target Compound Data3-16 fold lower tubulin affinity; mild/reversible neurotoxicity
Comparator Or BaselineVincristine (highest affinity, severe neurotoxicity) and Vinorelbine (higher affinity)
Quantified Difference3-16x reduction in binding affinity; absence of chronic C-fiber dysfunction
ConditionsIn vitro tubulin binding assays and in vivo peripheral neuropathy models

For researchers requiring a microtubule inhibitor with a wide therapeutic window and low peripheral neurotoxicity, vinflunine ditartrate is the strictly preferred procurement choice over classic vinca alkaloids.

Multidrug-Resistant (MDR) Oncology Modeling

Directly leveraging its reduced affinity for P-glycoprotein efflux pumps, vinflunine ditartrate is the optimal vinca alkaloid for xenograft models expressing high P-gp levels . It provides a reliable cytotoxic baseline in resistant tumor lines where vinorelbine and vincristine fail due to rapid cellular efflux.

Low-Neurotoxicity Microtubule Inhibitor Baselines

Due to its highly reversible tubulin binding and lack of chronic C-fiber disruption, this compound serves as a critical benchmark in comparative neurotoxicity assays [1]. It allows researchers to evaluate the efficacy of next-generation antimitotic agents without the confounding variable of severe axonal damage typical of older vinca alkaloids.

Advanced Injectable Formulation Development

The high aqueous solubility of the ditartrate salt makes it the mandatory precursor for developing and validating novel liposomal, nanoparticle, or targeted delivery systems [2]. It ensures stable formulation processability without the precipitation risks associated with the free base.

Hydrogen Bond Acceptor Count

25

Hydrogen Bond Donor Count

10

Exact Mass

1116.42384683 Da

Monoisotopic Mass

1116.42384683 Da

Heavy Atom Count

79

UNII

33MG53C7XW

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity]

Drug Indication

Javlor is indicated in monotherapy for the treatment of adult patients with advanced or metastatic transitional-cell carcinoma of the urothelial tract after failure of a prior platinum-containing regimen. Efficacy and safety of vinflunine have not been studied in patients with performance status ≥ 2.

Pharmacology

Vinflunine Ditartrate is the ditartrate salt of vinflunine, a bi-fluorinated derivative of the semisynthetic vinca alkaloid vinorelbine with potential antimitotic and antineoplastic activities. Vinflunine binds to tubulin and inhibits tubulin assembly and disrupts microtubule assembly dynamics. This results in cell cycle arrest in mitosis and an induction of apoptosis.

ATC Code

L01CA05

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Wikipedia

Vinflunine ditartrate

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Last modified: 02-18-2024
Kruczynski, A., et al., Crit. Rev. Oncol. Hematol., 40, 159 (2001)
Fabre, C., et al., Biochem. Pharmacol., 64, 733 (2002)
Bennouna, J. et al., Ann. Oncol., 14, 630 (2003)
Bennouna, J., et al., Expert Opin. Invest. Drugs, 14, 1259 (2005).

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